REACTION_SMILES
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[Al+3:12].[CH3:1][C:2]1([CH3:10])[CH2:3][C:4](=[O:5])[O:6][C:7](=[O:9])[CH2:8]1.[Cl-:11].[Cl-:13].[Cl-:14].[ClH:21].[OH2:22].[cH:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[CH3:1][C:2]([CH2:3][C:4](=[O:5])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)([CH2:8][C:7]([OH:6])=[O:9])[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(=O)OC(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CC(=O)O)CC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |